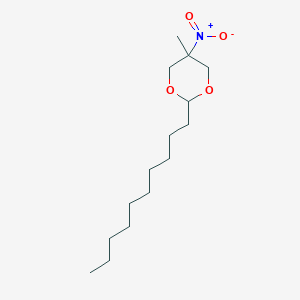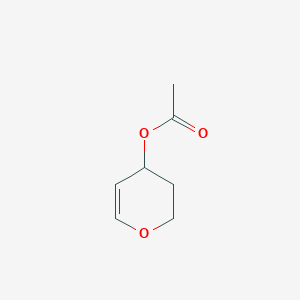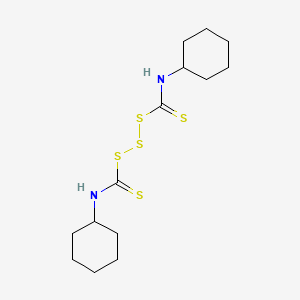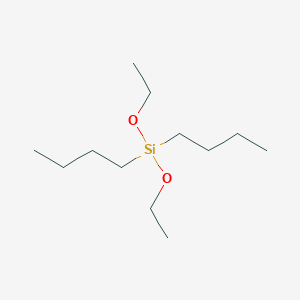
Dibutyl(diethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(diethoxy)silane is an organosilicon compound with the molecular formula C12H28O2Si. It is a silane coupling agent that contains both organic functional groups and alkoxy groups. This compound is used in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(diethoxy)silane can be synthesized through the reaction of dibutyldichlorosilane with ethanol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with ethoxy groups. The reaction conditions include maintaining a temperature of around 50°C and stirring the reaction mixture for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dibutyldichlorosilane is reacted with ethanol under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(diethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.
Substitution: this compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups under appropriate conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different functional groups depending on the nucleophile used.
Scientific Research Applications
Dibutyl(diethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Employed in the development of drug delivery systems and medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability
Mechanism of Action
The mechanism of action of dibutyl(diethoxy)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable and durable interface between organic and inorganic materials .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl orthosilicate (TEOS): Used as a precursor for silica and silicate glasses.
Dimethyldiethoxysilane: Similar in structure but with methyl groups instead of butyl groups.
Triethoxybutylsilane: Contains three ethoxy groups and one butyl group.
Uniqueness
Dibutyl(diethoxy)silane is unique due to its combination of butyl and ethoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic compatibility is required .
Properties
IUPAC Name |
dibutyl(diethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-5-9-11-15(13-7-3,14-8-4)12-10-6-2/h5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPFXVBYDAVXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558944 |
Source


|
| Record name | Dibutyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-98-0 |
Source


|
| Record name | Dibutyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
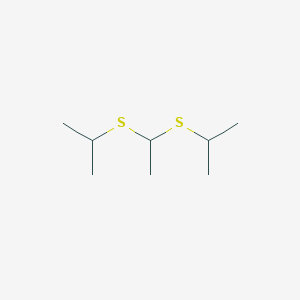
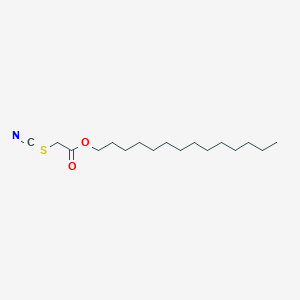
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
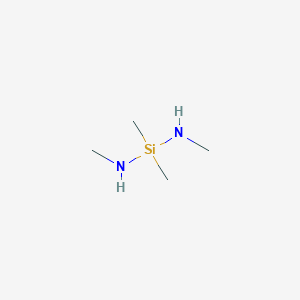
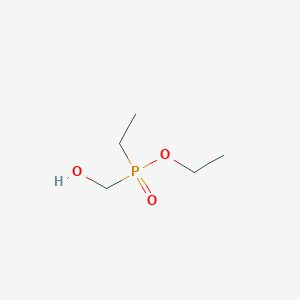
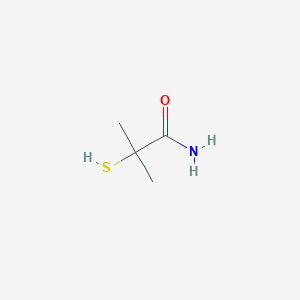
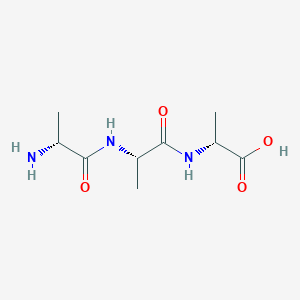
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
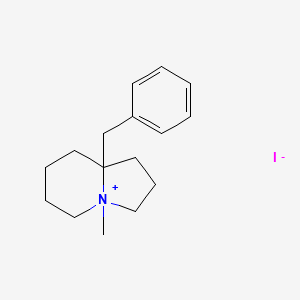
![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
